

4-(Mesitylamino)-4-oxobutanoic Acid: A Comprehensive Technical Guide for Chemical Intermediates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Mesitylamino)-4-oxobutanoic acid

Cat. No.: B1269554

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

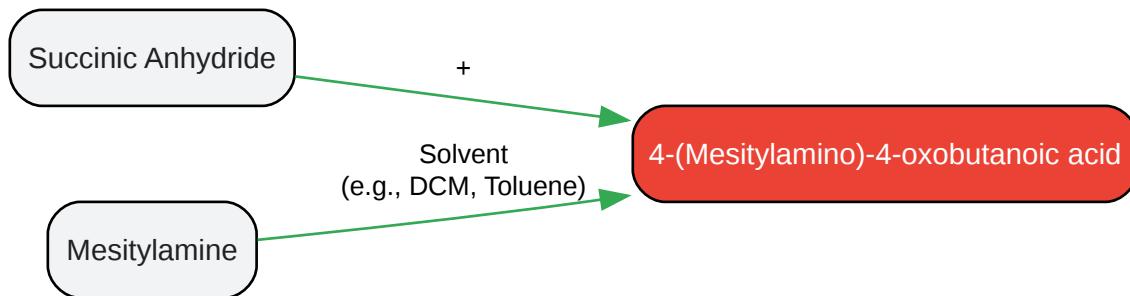
Abstract

4-(Mesitylamino)-4-oxobutanoic acid is a specialized chemical intermediate with potential applications in the synthesis of novel therapeutic agents and functional materials. This technical guide provides a detailed overview of its synthesis, physicochemical properties, and potential reactivity as a building block in organic synthesis. Experimental protocols for its preparation via the acylation of mesitylamine with succinic anhydride are presented, alongside characterization data. Furthermore, this document explores the landscape of related N-aryl amido-acids and their derivatives, highlighting potential downstream applications and signaling pathway interactions relevant to drug discovery.

Introduction

N-substituted succinamic acids, such as **4-(Mesitylamino)-4-oxobutanoic acid**, represent a versatile class of chemical intermediates. Their bifunctional nature, possessing both a carboxylic acid and an amide moiety, allows for a diverse range of chemical transformations. The incorporation of a sterically hindered mesityl group is anticipated to impart unique solubility, stability, and conformational properties to its derivatives. This guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic endeavors.

Physicochemical Properties


While extensive experimental data for **4-(Mesitylamino)-4-oxobutanoic acid** is not widely available in the public domain, predictive models and data from analogous compounds provide valuable insights into its characteristics.

Property	Predicted Value	Reference
CAS Number	201741-53-9	[1]
Molecular Formula	C ₁₃ H ₁₇ NO ₃	[1]
Molecular Weight	235.28 g/mol	[1]
Boiling Point	425.7 ± 33.0 °C	[1]
Density	1.182 ± 0.06 g/cm ³	[1]
pKa	4.72 ± 0.10	[1]

Synthesis of **4-(Mesitylamino)-4-oxobutanoic Acid**

The most direct and established method for the synthesis of N-aryl succinamic acids is the ring-opening acylation of succinic anhydride with the corresponding aniline.[\[2\]](#)[\[3\]](#)[\[4\]](#) This reaction is typically high-yielding and proceeds under mild conditions.

General Reaction Scheme

[Click to download full resolution via product page](#)

Caption: Synthesis of **4-(Mesitylamino)-4-oxobutanoic acid**.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of N-substituted succinamic acids.[2][5]

Materials:

- Succinic anhydride (1.0 eq)
- Mesitylamine (1.0 eq)
- Anhydrous Dichloromethane (DCM) or Toluene
- Magnetic stirrer and stir bar
- Round-bottom flask
- Inert atmosphere (Nitrogen or Argon)

Procedure:

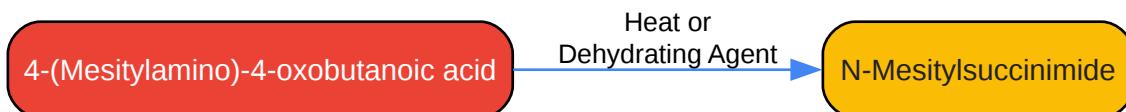
- To a clean, dry round-bottom flask under an inert atmosphere, add succinic anhydride and anhydrous dichloromethane.
- Stir the mixture until the succinic anhydride is fully dissolved.
- Slowly add mesitylamine dropwise to the stirred solution at room temperature.
- A precipitate is expected to form upon addition.
- Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with a small amount of cold dichloromethane to remove any unreacted starting materials.

- Dry the product under vacuum to yield **4-(Mesitylamino)-4-oxobutanoic acid** as a white or off-white solid.

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

Technique	Expected Observations
¹ H NMR	Peaks corresponding to the aromatic protons of the mesityl group, the methyl protons of the mesityl group, and the methylene protons of the butanoic acid chain.
¹³ C NMR	Resonances for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons of the mesityl group, and the aliphatic carbons of the butanoic acid chain.
FT-IR	Characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the carboxylic acid and amide, and the O-H stretch of the carboxylic acid.
Mass Spectrometry	A molecular ion peak corresponding to the calculated molecular weight of 235.28.
Melting Point	A sharp melting point is indicative of high purity.


Potential Applications as a Chemical Intermediate

4-(Mesitylamino)-4-oxobutanoic acid is a versatile intermediate for the synthesis of a variety of more complex molecules, including heterocyclic compounds with potential biological activity.

Synthesis of N-Mesitylsuccinimide

The carboxylic acid and amide functionalities can undergo intramolecular cyclization to form the corresponding succinimide derivative. This transformation can typically be achieved through

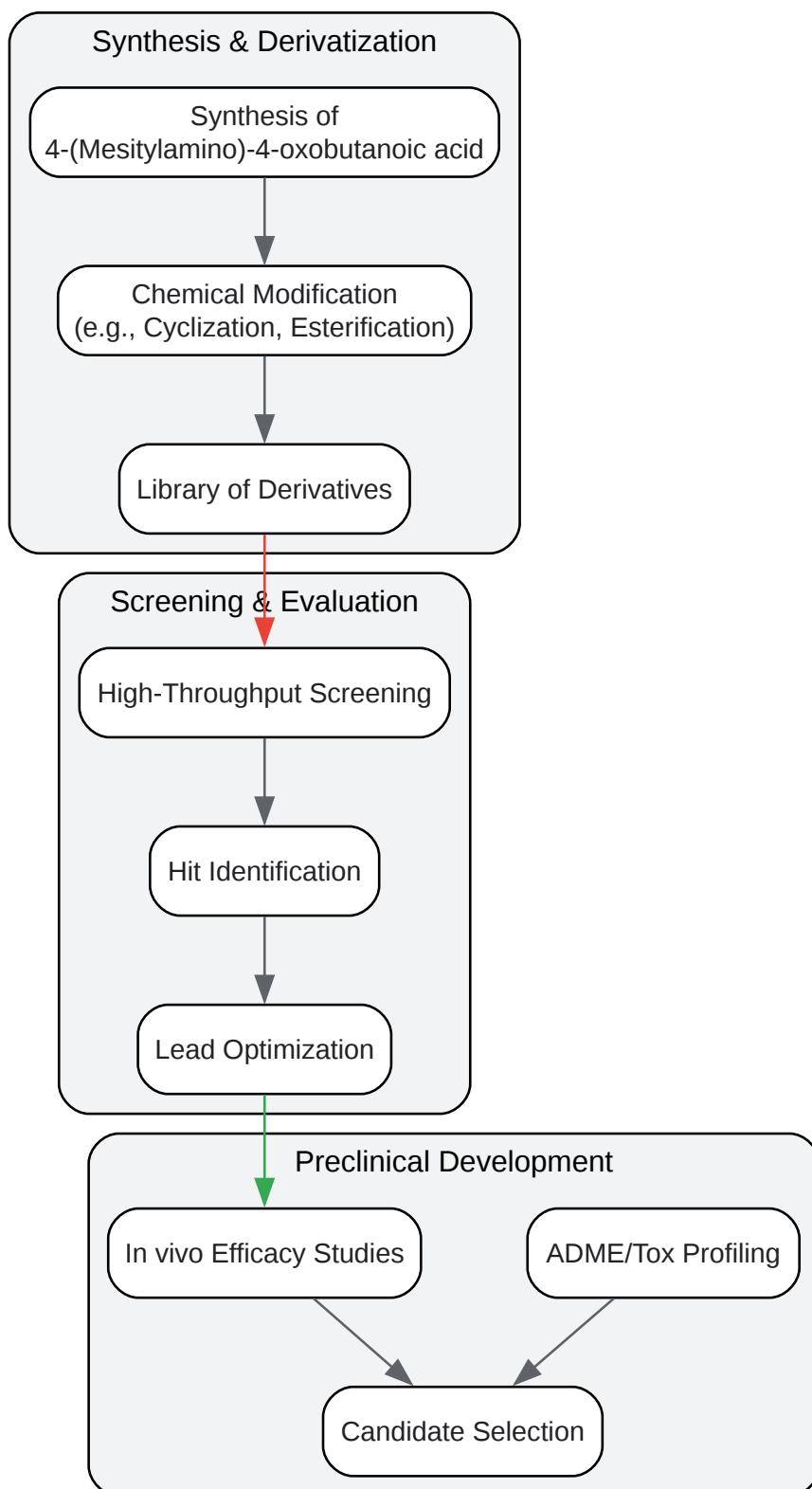
heating or by using a dehydrating agent such as acetic anhydride.[2][6]

[Click to download full resolution via product page](#)

Caption: Cyclization to N-Mesitylsuccinimide.

Succinimide derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[7]

Elaboration of the Carboxylic Acid Moiety


The carboxylic acid group can be converted into a variety of other functional groups, such as esters, acid chlorides, and amides, providing further opportunities for molecular diversification.

Potential Biological Significance

While the direct biological activity of **4-(Mesitylamino)-4-oxobutanoic acid** is uncharacterized, related N-aryl amides of 4-oxo-butanoic acids have been investigated for their anti-inflammatory and antinociceptive activities.[8] Furthermore, succinamic acid derivatives are structurally related to intermediates in metabolic pathways.[5]

Logical Workflow for Drug Discovery Application

The utilization of **4-(Mesitylamino)-4-oxobutanoic acid** as a chemical intermediate in a drug discovery program can be visualized as a logical workflow.

[Click to download full resolution via product page](#)

Caption: Drug Discovery Workflow.

Conclusion

4-(Mesitylamino)-4-oxobutanoic acid presents itself as a valuable and versatile chemical intermediate. Its straightforward synthesis from readily available starting materials, coupled with the potential for diverse chemical transformations, makes it an attractive building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides a solid foundation for researchers to explore the utility of this compound in their own research and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(MESITYLAMINO)-4-OXOBUTANOIC ACID CAS#: 201741-53-9 [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-(Mesitylamino)-4-oxobutanoic Acid: A Comprehensive Technical Guide for Chemical Intermediates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1269554#4-mesitylamino-4-oxobutanoic-acid-as-a-chemical-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com